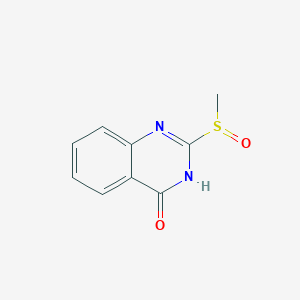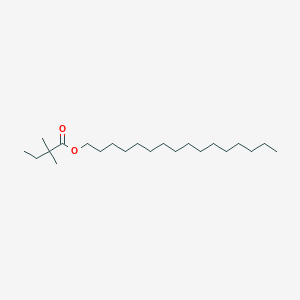
Poly(hexadecyl methacrylate)
Übersicht
Beschreibung
Poly(hexadecyl methacrylate) is a polymer belonging to the class of long-chain poly(alkyl) methacrylates. It is known for its ability to dissolve in organic solvents such as benzene and heptane . This compound is utilized in various applications due to its unique properties, including its use in the preparation of amphiphilic block copolymers .
Vorbereitungsmethoden
Poly(hexadecyl methacrylate) can be synthesized through controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) and reverse ATRP. These methods involve the polymerization of hexadecyl methacrylate at elevated temperatures (e.g., 80°C) in solvents like N,N-dimethylformamide, using initiation systems such as CBr4/tris(2,2′-bipyridine)iron(III) complex in the presence of 2,2′-azobisisobutyronitrile . Industrial production methods often involve solution polymerization, suspension polymerization, and emulsion polymerization .
Analyse Chemischer Reaktionen
Poly(hexadecyl methacrylate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the polymer.
Substitution: Substitution reactions involve the replacement of functional groups within the polymer chain, often using specific reagents and conditions. Common reagents and conditions used in these reactions include organic solvents like benzene, toluene, and heptane. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Poly(hexadecyl methacrylate) has a wide range of scientific research applications, including:
Biology: The polymer’s properties make it suitable for use in biological research, particularly in the development of biomaterials and drug delivery systems.
Medicine: Its biocompatibility and ability to form stable films make it useful in medical applications, such as coatings for medical devices.
Wirkmechanismus
The mechanism by which poly(hexadecyl methacrylate) exerts its effects involves its ability to form stable films and interact with other molecules. The polymer’s long alkyl chains provide hydrophobic interactions, while the methacrylate groups offer sites for chemical modification. These interactions and modifications enable the polymer to serve as a versatile material in various applications .
Vergleich Mit ähnlichen Verbindungen
Poly(hexadecyl methacrylate) can be compared with other similar compounds, such as:
Poly(octadecyl methacrylate): This polymer has longer alkyl chains, resulting in different physical properties and applications.
Poly(ethyl methacrylate): This compound has shorter alkyl chains, leading to variations in solubility and film-forming properties.
Poly(butyl methacrylate): With intermediate alkyl chain length, this polymer exhibits properties that differ from both poly(hexadecyl methacrylate) and poly(octadecyl methacrylate). The uniqueness of poly(hexadecyl methacrylate) lies in its specific alkyl chain length, which provides a balance of hydrophobicity and film-forming ability, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
hexadecyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXTPKNWZCTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25986-80-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




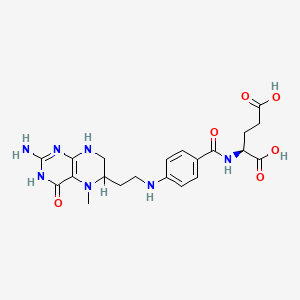
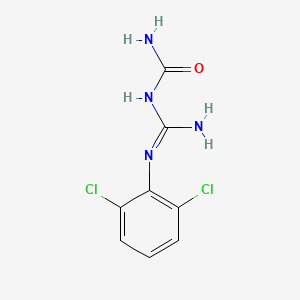
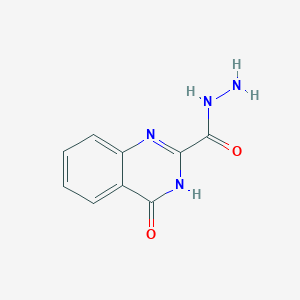

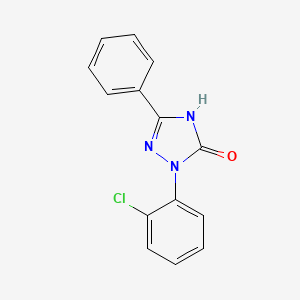
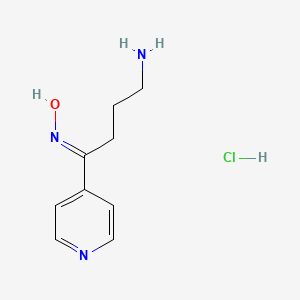

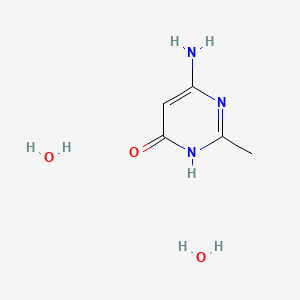
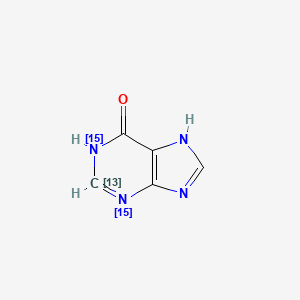

![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)
